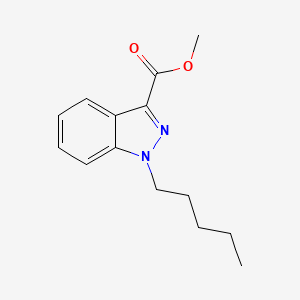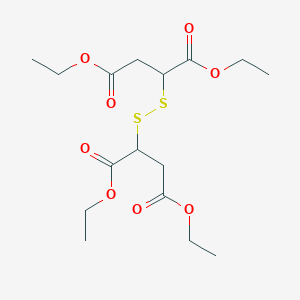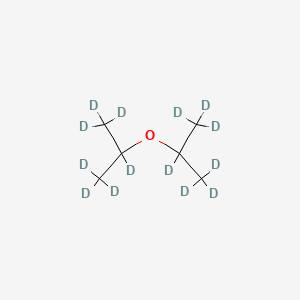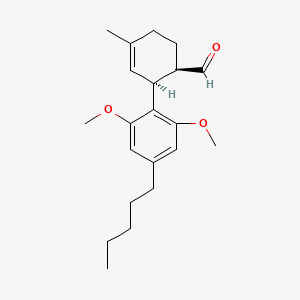
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure It features a cyclohexene ring substituted with a carbaldehyde group, a dimethoxyphenyl group, and a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde typically involves multi-step organic reactions. One possible route could start with the preparation of the cyclohexene ring, followed by the introduction of the carbaldehyde group through formylation reactions. The dimethoxyphenyl group can be introduced via Friedel-Crafts alkylation, and the pentyl chain can be added through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding primary alcohol.
Substitution: The products would depend on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactive properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
作用机制
The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(2,6-dimethoxyphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde: Similar structure but without the pentyl chain.
(1R,2S)-2-(4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde: Similar structure but without the methoxy groups.
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-cyclohex-3-ene-1-carbaldehyde: Similar structure but without the methyl group.
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1 |
InChI 键 |
ZFXKYSGJMJDSOG-ROUUACIJSA-N |
手性 SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C=O)C)OC |
规范 SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
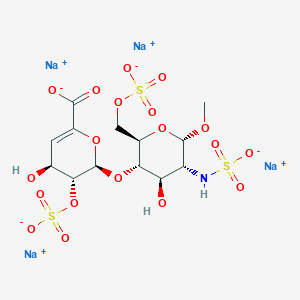
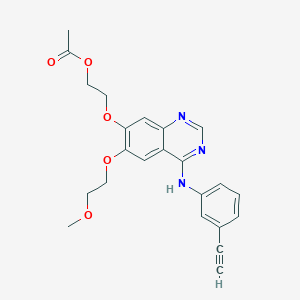
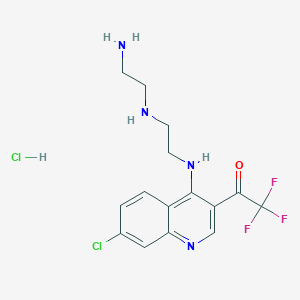

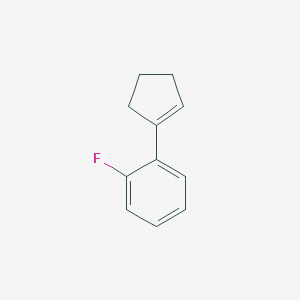
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)

